molecular formula C18H14FN3O5S B3007856 N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 2034541-44-9

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B3007856
CAS No.: 2034541-44-9
M. Wt: 403.38
InChI Key: VRTULTFLRODWKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-oxo-4H-chromene-2-carboxamide is a structurally complex molecule featuring a benzo[c][1,2,5]thiadiazole core substituted with fluorine and methyl groups, linked via a carboxamide bridge to a 4-oxo-4H-chromene moiety. This compound combines heterocyclic systems known for diverse biological activities, including anticancer and kinase inhibition. The fluorine substituent enhances metabolic stability and lipophilicity, while the chromene group introduces π-electron-rich properties that may influence target binding and solubility .

Properties

IUPAC Name

N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O5S/c1-21-13-7-11(19)12(8-14(13)22(2)28(21,25)26)20-18(24)17-9-15(23)10-5-3-4-6-16(10)27-17/h3-9H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTULTFLRODWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The following sections detail its pharmacological properties.

Anticancer Activity

Research indicates that derivatives of thiadiazole, similar to our compound of interest, exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Thiadiazole derivatives are known to inhibit cell proliferation by inducing apoptosis in cancer cell lines. The presence of electron-withdrawing groups enhances this activity by stabilizing the compound's interaction with target proteins involved in cell cycle regulation .
  • Case Studies : A study on related thiadiazole compounds demonstrated cytotoxic effects on prostate (PC3), breast (MCF7), and pancreatic (PaCa2) cancer cells, with IC50 values ranging from 0.3 µM to 6.49 µM . This suggests that our compound may exhibit similar or enhanced activity against these cancer types.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity:

  • Antibacterial Effects : Thiadiazole derivatives have shown promising antibacterial properties against Gram-positive bacteria. The introduction of specific substituents at certain positions on the thiadiazole ring significantly enhances antibacterial efficacy .

The mechanisms through which N-(6-fluoro-1,3-dimethyl-2,2-dioxido...) exerts its biological effects include:

  • Enzyme Inhibition : It may act as an inhibitor for enzymes involved in metabolic pathways critical for tumor growth.
  • Receptor Modulation : The compound could modulate receptors associated with cell signaling pathways that regulate cell survival and apoptosis.

Data Tables

Activity Type Target Cells IC50 Values (µM) References
AnticancerProstate (PC3)0.3
Breast (MCF7)5.31
Pancreatic (PaCa2)6.49
AntibacterialGram-positive BacteriaNot specified

Comparison with Similar Compounds

5-Chloro-N-[2-(6-fluoro-3-methyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-1-yl)ethyl]thiophene-2-carboxamide (Compound A)

  • Structural Differences : Replaces the chromene group with a thiophene ring.
  • Implications :
    • Electronic Effects : Thiophene’s lower aromaticity compared to chromene may reduce π-stacking interactions with biological targets.
    • Bioactivity : Thiophene derivatives often exhibit antibacterial or antiviral activity, whereas chromene-containing compounds are more associated with anticancer effects .
Property Target Compound Compound A
Core Heterocycle Benzo[c][1,2,5]thiadiazole Benzo[c][1,2,5]thiadiazole
Substituents 6-Fluoro, 1,3-dimethyl 6-Fluoro, 3-methyl
Carboxamide Linkage 4-Oxo-chromene-2-carboxamide Thiophene-2-carboxamide

Thiazole and Thiadiazole Derivatives with Anticancer Activity

highlights thiadiazole derivatives (e.g., 7b, 11) with IC50 values of 1.61–1.98 µg/mL against HepG-2 hepatocellular carcinoma cells .

  • Key Differences: The target compound’s chromene group may enhance DNA intercalation or topoisomerase inhibition compared to simpler thiazole systems. Fluorine and methyl groups in the target compound could improve cellular permeability and resistance to enzymatic degradation compared to non-fluorinated analogues .

Substituted Benzo[d]thiazole-2,4-dicarboxamides (Kinase Inhibitors)

  • Structural Comparison :
    • Benzo[d]thiazole-2,4-dicarboxamides feature dual carboxamide linkages, whereas the target compound has a single carboxamide.
    • Functional Impact : The additional carboxamide in dicarboxamides may enhance kinase binding affinity but reduce selectivity due to increased steric bulk.
Parameter Target Compound Benzo[d]thiazole-2,4-dicarboxamide
Carboxamide Groups 1 2
Fluorine Substituents 6-Fluoro 4-Fluorophenyl (in some derivatives)
Biological Target Hypothesized kinase inhibition Explicit kinase inhibition

Nitrothiophene Carboxamides (Antibacterial Agents)

  • Functional Contrast :
    • Nitrothiophene carboxamides (e.g., N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide) prioritize antibacterial activity via nitro group-mediated redox cycling.
    • The target compound’s chromene and fluorine substituents likely redirect its mechanism toward anticancer pathways, such as apoptosis induction or cell cycle arrest.

Structure-Activity Relationship (SAR) Insights

  • Fluorine Substituents : Enhance metabolic stability and membrane penetration (observed in Compound A and the target compound) .
  • Chromene vs. Thiophene : Chromene’s extended conjugated system may improve DNA interaction but reduce solubility compared to thiophene .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.